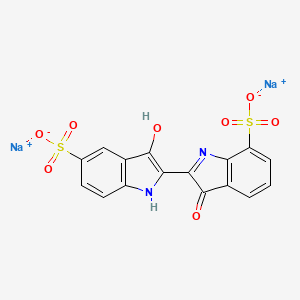

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate

Description

Properties

Molecular Formula |

C16H8N2Na2O8S2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |

InChI |

InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

PSSLQRLGCUULDM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Indole Derivatives

- Starting Materials : The synthesis typically begins with indole or substituted indole compounds.

- Sulfonation Reaction : Sulfonation is performed using sulfuric acid or oleum under controlled temperature conditions to introduce sulfonate groups at specific positions on the indole ring, particularly at the 5 and 7 positions.

- Control of Sulfonation : Reaction parameters such as temperature, time, and acid concentration are optimized to achieve selective disulfonation without over-sulfonation or degradation of the indole core.

Oxidative Coupling to Form the Biindole Structure

- Oxidation Agents : The coupling of two sulfonated indole units to form the 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole moiety is conducted using oxidizing agents such as ferric chloride (FeCl3) or other mild oxidants.

- Reaction Conditions : The oxidative coupling is carried out in aqueous or mixed aqueous-organic solvents under controlled pH and temperature to facilitate the formation of the biindole linkage while preserving the sulfonate groups.

- Yield Optimization : Parameters including oxidant concentration, reaction time, and solvent composition are adjusted to maximize product yield and purity.

Neutralization and Salt Formation

- Disodium Salt Formation : After the coupling and sulfonation steps, the product is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing water solubility and stability.

- Purification : The crude product is purified by crystallization or precipitation methods, often using solvents like water or ethanol to obtain the pure disodium salt form.

Alternative Synthetic Routes

- Starting from Indigotindisulfonate Sodium : Some methods use indigo derivatives such as indigotindisulfonate sodium as precursors, which undergo selective oxidation and rearrangement to yield the target compound.

- Patent-Described Methods : Patent JPH0369949B2 describes specific processes involving the use of thiodiglycol and sodium 4-amino-5-hydroxynaphthalene-2,7-disulfonate as intermediates or reagents to control the formation and purity of the final disodium sulfonated indole compound.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Sulfonation | Indole + Sulfuric acid/Oleum | Temp: 50-100°C; Time: 2-6 hrs | Selective 5,7-disulfonation |

| Oxidative Coupling | Ferric chloride or mild oxidants | pH 4-7; Temp: 20-40°C; Time: 1-3 hrs | Formation of biindole linkage |

| Neutralization | NaOH or Na2CO3 | pH neutralization to ~7 | Formation of disodium salt |

| Purification | Crystallization from water/ethanol | Cooling and filtration | High purity disodium salt |

| Alternative route (Patent) | Thiodiglycol, sodium 4-amino-5-hydroxynaphthalene-2,7-disulfonate | Controlled reaction conditions | Improved control over product quality |

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indigo derivatives, while reduction results in the leuco form of the compound .

Scientific Research Applications

Disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate, also known as Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate, is a chemical compound with several identifiers including a CAS No. of 27414-68-2.

IUPAC Name: disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate .

Molecular Formula: C16H8N2Na2O8S2.

Molecular Weight: 466.4 g/mol.

InChI: InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 .

InChI Key: PSSLQRLGCUULDM-UHFFFAOYSA-L .

Canonical SMILES: C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+].

Scientific Research Applications

While the provided search results do not detail specific applications of this compound, they do offer information that can be useful in a research context.

General Information: The compound is registered in various databases, including PubChem, the FDA Global Substance Registration System (GSRS), and the European Chemicals Agency (ECHA). These registrations facilitate the exchange of information on substances in regulated products.

Related Compounds: Research on similar compounds, such as those related to adiponectin, may provide insights. For instance, studies have explored the impact of berberine (BBR) on high-molecular weight adiponectin and its receptors . Although this is not a direct application of the target compound, it illustrates the type of research that might be relevant, particularly if the compound has similar properties or targets .

Mechanism of Action

The mechanism of action of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate involves its interaction with specific molecular targets. In medical applications, it binds to certain tissues, allowing for enhanced visualization during diagnostic procedures. The sulfonate groups increase its solubility, facilitating its distribution in aqueous environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonated indole derivatives and disodium salts. Key analogues include:

2.1.1 Indigo Carmine (Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate)

- Structural Differences : The sulfonate group in Indigo Carmine is at position 5 on the second indole ring, whereas the target compound has a sulfonate at position 6. This positional isomerism alters electronic distribution and solubility .

- Properties: Property Indigo Carmine Target Compound (Inferred) IUPAC Name Position 5-sulfonate Position 7-sulfonate CAS No. 860-22-0 Not explicitly reported Solubility Highly water-soluble Likely similar, but data incomplete Applications Food dye (E132), biological stain Potential niche dye/analytical use

2.1.2 Calcium Disodium Edetate (C10H12CaN2Na2O8)

- Structural Contrast : A chelating agent with EDTA backbone, lacking aromaticity or sulfonate groups.

- Functional Role : Used in heavy metal detoxification, contrasting with the chromophoric role of the target compound .

2.1.3 Sodium Tungstate (Na2WO4)

- Inorganic vs. Organic: Sodium tungstate is an inorganic disodium salt with industrial applications (e.g., catalysis), differing fundamentally in reactivity and biological relevance from the organic sulfonated indole .

Physicochemical Properties

A comparative analysis of key properties:

Key Differentiators

Chromophore Stability : Indigo Carmine’s stability in acidic conditions is well-documented, whereas the target compound’s stability profile remains underexplored.

Biological vs. Industrial Use : Unlike sodium tungstate or calcium disodium edetate, the target compound’s applications are likely confined to dye chemistry or analytical methods.

Biological Activity

Disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is a sulfonated indole derivative known for its diverse biological activities and applications in various fields, including pharmaceuticals and biochemical research. This compound is characterized by its unique molecular structure, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H8N2Na2O8S2 |

| Molecular Weight | 466.4 g/mol |

| IUPAC Name | Disodium; 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |

| InChI Key | JFVXEJADITYJHK-UHFFFAOYSA-L |

Antioxidant Properties

Research indicates that disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate exhibits significant antioxidant activity. This activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The antimicrobial potential of disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate has also been explored. It has demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's sulfonate groups are believed to enhance its solubility and interaction with microbial membranes, leading to increased efficacy.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry reported that disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity.

- Neuroprotective Effects : In a model of neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bactericidal activity, which could be pivotal for developing new antimicrobial therapies.

The biological mechanisms through which disodium 2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate exerts its effects include:

- Free Radical Scavenging : The presence of hydroxyl and sulfonate groups allows the compound to neutralize reactive oxygen species (ROS).

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Membrane Disruption : Its amphiphilic nature contributes to disrupting microbial membranes, enhancing its antimicrobial properties.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate?

Methodological Answer: Structural elucidation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to identify aromatic protons, sulfonate groups, and indole backbone signals. For example, indole ring protons typically resonate between δ 6.8–8.0 ppm .

- Mass Spectrometry (HR-ESI-MS): Confirm molecular weight (466.4 g/mol) and fragmentation patterns to verify the disodium sulfonate groups .

- UV-Vis Spectroscopy: Characterize absorption maxima (e.g., ~610 nm for indigo derivatives) to correlate with electronic transitions in the conjugated system .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

Methodological Answer:

- Solubility: The compound is soluble in water and alcohol but precipitates in organic solvents like diethyl ether. Prepare stock solutions in deionized water (30 mg/mL) and filter through 0.22 µm membranes to remove particulates .

- Stability: Store lyophilized powder at -20°C in the dark to prevent photodegradation. Avoid prolonged exposure to alkaline conditions (pH > 9), which may hydrolyze sulfonate groups .

Q. How does the sulfonate substitution pattern influence its spectral properties compared to non-sulfonated indole derivatives?

Methodological Answer:

- Bathochromic Shift: Sulfonate groups increase electron-withdrawing effects, shifting UV-Vis absorption to longer wavelengths (~610 nm vs. ~580 nm for non-sulfonated indigo) .

- Fluorescence Quenching: Sulfonation reduces fluorescence quantum yield due to enhanced intersystem crossing from heavy atom effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying pH conditions?

Methodological Answer:

- Acidic Reflux: Synthesize via condensation of 3-formyl-indole precursors with sulfonated intermediates in acetic acid (pH ~3.5) at 80°C for 3–5 hours, achieving ~75% yield. Adjust pH with sodium acetate to stabilize intermediates .

- Purification: Recrystallize from DMF/acetic acid (1:1 v/v) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Purity Assessment: Use elemental analysis (C, H, N, S) and ICP-OES for sodium content to confirm stoichiometry. Contradictions often arise from hydrate vs. anhydrous forms .

- Dynamic Light Scattering (DLS): Measure particle size in solution to detect aggregation, which may falsely suggest low solubility .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

Methodological Answer:

- Protein Binding: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with serum albumin or enzymes. The sulfonate groups may interact with cationic residues (e.g., lysine) .

- Cellular Uptake: Label with C or fluorescent tags and track intracellular localization via confocal microscopy in HEK293 or HepG2 cells .

Q. What are the degradation pathways under oxidative stress, and how can metabolites be identified?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.